
2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)- is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound is also known as PIPER, and it has been studied extensively for its biochemical and physiological effects. In
作用机制
The mechanism of action of PIPER involves its ability to inhibit the activity of enzymes that are involved in various cellular processes. PIPER has been found to inhibit the activity of enzymes such as proteases, kinases, and phosphatases, which are involved in cell signaling pathways. By inhibiting these enzymes, PIPER can disrupt cellular processes and inhibit the growth of cancer cells or protect neurons from damage.
生化和生理效应
PIPER has several biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. Studies have shown that PIPER can induce apoptosis in cancer cells, which leads to the death of these cells. PIPER has also been found to protect neurons from damage caused by neurodegenerative diseases. Additionally, PIPER has anti-inflammatory effects and can reduce inflammation in the body.
实验室实验的优点和局限性
One of the advantages of using PIPER in lab experiments is its ability to inhibit the activity of enzymes that are involved in various cellular processes. This makes PIPER a useful tool for studying these processes and their role in disease. However, one of the limitations of using PIPER in lab experiments is its potential toxicity. PIPER has been found to be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of PIPER. One direction is to explore its potential use in the treatment of other diseases, such as autoimmune diseases and viral infections. Another direction is to study the structure-activity relationship of PIPER to develop more potent and selective inhibitors of specific enzymes. Additionally, further studies are needed to determine the optimal dosage and administration of PIPER for its potential use in clinical settings.
Conclusion
In conclusion, 2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)- is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method involves several steps, and it has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of PIPER in various areas of scientific research.
合成方法
The synthesis of PIPER involves several steps, including the reaction of 2-pyrazinecarboxylic acid with thionyl chloride to form 2-pyrazinecarbonyl chloride. This intermediate is then reacted with piperidine to form 5-(1-piperidinyl)-2-pyrazinecarboxamide. The final step involves the reaction of 5-(1-piperidinyl)-2-pyrazinecarboxamide with chloramine-T to produce 2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)-.
科学研究应用
PIPER has been studied for its potential applications in various areas of scientific research, including cancer treatment, neurodegenerative diseases, and infectious diseases. Studies have shown that PIPER has anti-cancer properties and can inhibit the growth of cancer cells. PIPER has also been found to have neuroprotective effects and can protect neurons from damage caused by neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, PIPER has been studied for its potential use in the treatment of infectious diseases such as tuberculosis and malaria.
属性
CAS 编号 |
123529-15-7 |
|---|---|
产品名称 |
2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)- |
分子式 |
C11H16ClN7O |
分子量 |
297.74 g/mol |
IUPAC 名称 |
3-amino-6-chloro-N-(diaminomethylidene)-5-piperidin-1-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C11H16ClN7O/c12-7-9(19-4-2-1-3-5-19)17-8(13)6(16-7)10(20)18-11(14)15/h1-5H2,(H2,13,17)(H4,14,15,18,20) |
InChI 键 |
MUXUBPXAMABMBB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
规范 SMILES |
C1CCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
同义词 |
5-PIA N(5)-piperidine-amiloride N(5)-piperidinylamiloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



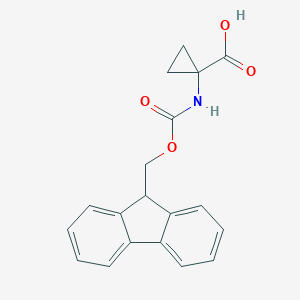
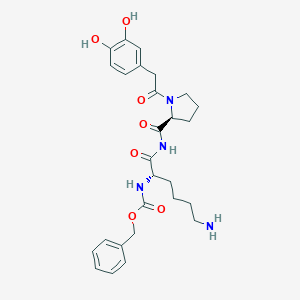
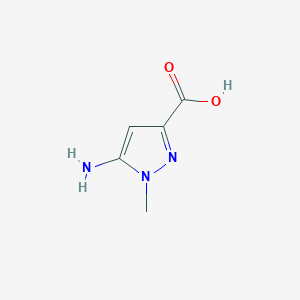
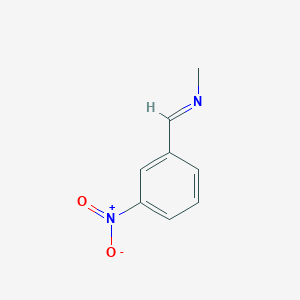
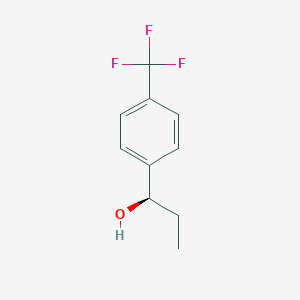
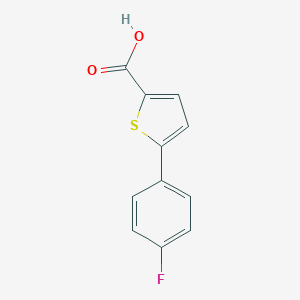
![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)
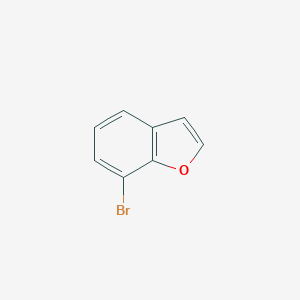
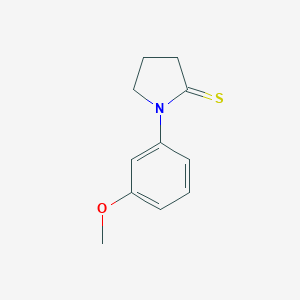
![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)
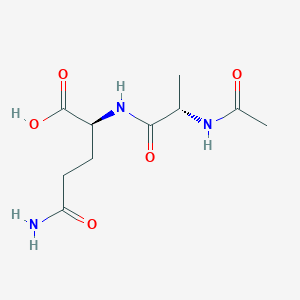
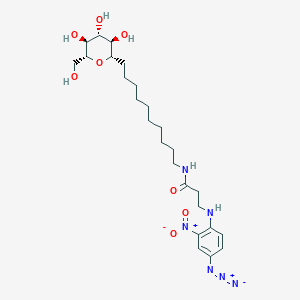
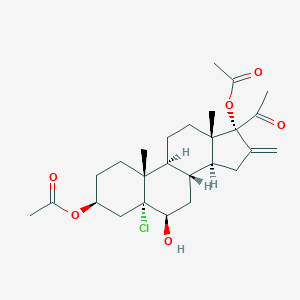
![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)